molecular formula C10H8F3NO2 B2653310 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid CAS No. 1060811-01-9

1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid

Cat. No.: B2653310
CAS No.: 1060811-01-9
M. Wt: 231.174
InChI Key: AUGIDCOYKPCYOG-UHFFFAOYSA-N
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Description

1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid typically involves the reaction of 6-(trifluoromethyl)pyridine with cyclopropanecarboxylic acid under specific conditions. One common method involves the use of sodium hydroxide and γ-chlorobutyronitrile, followed by hydrolysis and acidification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid is unique due to its combination of the trifluoromethyl-pyridine core with a cyclopropanecarboxylic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)7-2-1-6(5-14-7)9(3-4-9)8(15)16/h1-2,5H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGIDCOYKPCYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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